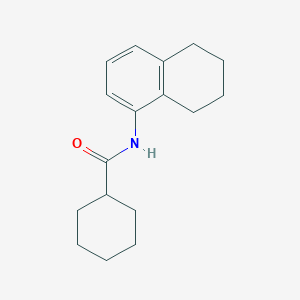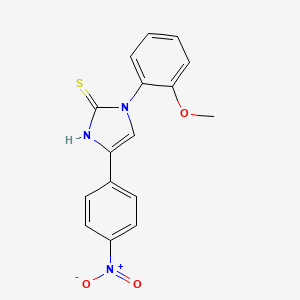![molecular formula C19H17N3O B5656632 6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5656632.png)
6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinoline derivatives involves various methodologies, starting from basic quinoline precursors. For instance, novel pyrazolo[3,4-b]quinoline compounds have been synthesized using different approaches, including the utilization of phosphonic acid compounds as intermediates. An unexpected addition-cyclization cascade reaction was observed in the synthesis process, highlighting the complexity and unpredictability of chemical reactions involved in producing such compounds (Teixeira et al., 2021).
Molecular Structure Analysis
Structural elucidation of pyrazolo[3,4-b]quinoline derivatives is typically achieved through spectroscopic methods such as NMR, infrared, and high-resolution mass spectroscopy. X-ray diffraction data have also been used to confirm proposed structures, providing detailed insights into the molecular architecture of these compounds (Teixeira et al., 2021).
Chemical Reactions and Properties
Pyrazolo[3,4-b]quinoline derivatives exhibit a range of chemical behaviors, including regioselective acylation and interactions with various reagents leading to the formation of diverse functional groups. These reactions are crucial for the modification and functionalization of the core structure, allowing for the exploration of its chemical properties and potential applications (Lapa et al., 2013).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]quinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies on isomeric series of these compounds have provided insights into the effects of different substituents on their physical characteristics, highlighting the importance of molecular design in determining material properties (Portilla et al., 2008).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-b]quinoline derivatives, including reactivity, stability, and interaction with other molecules, are central to their potential applications. For example, the ability of these compounds to undergo specific reactions with phosphite reagents, leading to unexpected cyclization and phosphonylation reactions, demonstrates their complex reactivity and potential for creating novel molecular structures (Teixeira et al., 2021).
Applications De Recherche Scientifique
Optical Properties and Quantum-Chemical Simulations
- Optical Absorption Studies : 6-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Quinoline and its derivatives have been the subject of optical absorption measurements and quantum-chemical simulations. These studies have revealed similarities in the absorption spectra of these compounds, characterized by strong absorption bands in the range of 200–500 nm. Changes in absorption spectra are observed with substitution of the methyl groups by phenyl groups, attributed to additional molecular double bonding segments and pi --> pi* transitions (Koścień et al., 2003).
Photovoltaic and Electroluminescent Applications
- Optoelectronic Applications : New derivatives of 6-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Quinoline have been synthesized and characterized for their potential in photovoltaic and electroluminescent applications. The studies indicate that the fluorescence emissions of these compounds are influenced by photoinduced charge transfer processes and the substitution of phenyl groups modulates emission properties and HOMO energy levels (Pokladko-Kowar et al., 2022).
Chemical Synthesis and Molecular Structures
- Chemical Synthesis : The synthesis of various pyrazolo[3,4-b]quinoline derivatives, including those related to 6-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazolo[3,4-b]Quinoline, has been extensively researched. These include methods for efficient synthesis under solvent-free conditions and the exploration of different substituents to create novel compounds with potential applications in diverse fields (Wu et al., 2010).
- Supramolecular Aggregation : Studies on the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines have been conducted. These investigations provide insights into the molecular arrangements and hydrogen bonding patterns in these compounds, which are crucial for understanding their physical and chemical properties (Portilla et al., 2005).
Antimicrobial Properties
- Antimicrobial Activity : Some derivatives of pyrazolo[3,4-b]quinoline have been synthesized and evaluated for their antimicrobial properties. This research is crucial in the development of new pharmaceutical agents with potential applications in treating various bacterial and fungal infections (Holla et al., 2006).
Propriétés
IUPAC Name |
6-ethoxy-3-methyl-1-phenylpyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-3-23-16-9-10-18-14(11-16)12-17-13(2)21-22(19(17)20-18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXYHKAVYJVRTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC3=C(N=C2C=C1)N(N=C3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5656549.png)
![[1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5656555.png)
![rel-(1S,6R)-3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5656559.png)
![N-(3,4-difluorobenzyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5656562.png)
![N-{(3R*,4S*)-4-cyclopropyl-1-[(diethylamino)carbonyl]pyrrolidin-3-yl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5656568.png)



![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5656606.png)
![(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5656613.png)


![(3R*,4R*)-3-cyclobutyl-1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3-pyrrolidinol](/img/structure/B5656656.png)
![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5656657.png)